Arphamenine A
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Overview
Description
Arphamenine A is a natural product found in Chromobacterium violaceum with data available.
Scientific Research Applications
Collagen Production in Cardiac Fibroblasts
Arphamenine A has been studied for its effects on collagen production in cardiac fibroblasts. Research conducted by Lijnen et al. (2005) in the Journal of the Renin-Angiotensin-Aldosterone System indicates that this compound inhibits basal and TGF-ß1-stimulated aminopeptidase activity. This results in a reduction in both soluble and non-soluble collagen production in control and TGF-ß1-treated cardiac fibroblasts. The study also found that this compound decreases collagen type I and III expression only in TGF-ß1-treated fibroblasts, suggesting its potential role in regulating collagen production in the heart (Lijnen, Petrov, Turner, & Fagard, 2005).
Arginine-Aminopeptidase in Cardiac Cells
In a study by Petrov, Fagard, and Lijnen (2004) in Cardiovascular Research, this compound was shown to inhibit arginine-aminopeptidase activities in rat cardiac fibroblasts. This inhibition contributes to the hydrolysis of angiotensin peptides, suggesting a role for this compound in angiotensin peptide processing in the myocardium. This could have implications for conditions regulated by angiotensins such as fibrosis (Petrov, Fagard, & Lijnen, 2004).
Role in Tumor Cell Growth and Macrophage Function
Chang, Liao, and Kuo (2001) in Cancer Research explored the role of macrophage arginase in tumor cell growth, finding that arginase activity can enhance tumor cell growth by providing them with polyamines and reducing NO production. This suggests that this compound, by influencing arginase activity, could impact tumor cell growth and the cytotoxic effect of macrophages (Chang, Liao, & Kuo, 2001).
Impact on Immune Response and Sepsis
Wijnands et al. (2015) in Nutrients discussed the role of arginine in the immune response, highlighting its metabolism and availability as crucial in macrophages and T-lymfocyte activation. This compound, affecting arginine metabolism, could therefore influence the immune response in conditions like sepsis and endotoxemia (Wijnands, Castermans, Hommen, Meesters, & Poeze, 2015).
Properties
Molecular Formula |
C16H24N4O3 |
---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
(2R,5S)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid |
InChI |
InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)/t12-,13+/m1/s1 |
InChI Key |
FQRLGZIGRMSTAX-OLZOCXBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |
Synonyms |
5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid arphamenine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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